1-Pyrrolidinecarboxylic acid, 4-(acetylthio)-2-(hydroxymethyl)-, 1,1-dimethylethyl ester, (2S,4S)-

Description

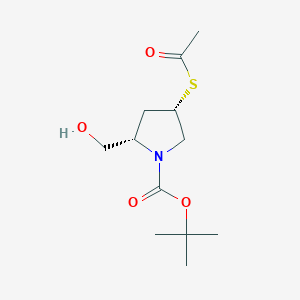

The compound 1-Pyrrolidinecarboxylic acid, 4-(acetylthio)-2-(hydroxymethyl)-, 1,1-dimethylethyl ester, (2S,4S)- is a pyrrolidine derivative featuring a tert-butyl ester group (1,1-dimethylethyl ester) and stereospecific substituents at positions 2 and 4 of the pyrrolidine ring. The (2S,4S) configuration ensures distinct spatial orientation, influencing its chemical reactivity and biological interactions. At position 4, the acetylthio (-SAc) group introduces a thioester functionality, while position 2 bears a hydroxymethyl (-CH₂OH) group.

The tert-butyl ester serves as a protective group for carboxylic acids, a common strategy in peptide synthesis. The acetylthio group distinguishes this compound from analogs like 4-hydroxy derivatives (e.g., ), offering unique reactivity for thiol-mediated conjugation or redox-sensitive applications.

Properties

IUPAC Name |

tert-butyl (2S,4S)-4-acetylsulfanyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4S/c1-8(15)18-10-5-9(7-14)13(6-10)11(16)17-12(2,3)4/h9-10,14H,5-7H2,1-4H3/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZIBLNJSWPMUGC-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1CC(N(C1)C(=O)OC(C)(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)S[C@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Pyrrolidinecarboxylic acid, 4-(acetylthio)-2-(hydroxymethyl)-, 1,1-dimethylethyl ester, (2S,4S)- is a compound of significant interest in pharmaceutical chemistry due to its diverse biological activities. This article provides a detailed overview of the compound's biological activity, including its chemical properties, synthesis methods, and relevant research findings.

- Molecular Formula : C11H17NO4S

- Molecular Weight : 259.32 g/mol

- CAS Number : 136140-32-4

- Appearance : Typically appears as a white powder.

Synthesis Methods

The synthesis of 1-Pyrrolidinecarboxylic acid derivatives often involves multi-step organic reactions. For instance, the compound can be synthesized through the reaction of pyrrolidine derivatives with acetylthio and hydroxymethyl groups under controlled conditions. The details of the synthesis pathway are crucial for understanding its biological activity and potential applications in drug development.

Antimicrobial Activity

Research indicates that compounds similar to 1-Pyrrolidinecarboxylic acid exhibit antimicrobial properties. For example, studies on related thioester derivatives have shown effectiveness against various bacterial strains, suggesting a potential role in developing new antibiotics .

Anticancer Properties

The compound's structural characteristics may contribute to its anticancer activity. Preliminary studies have indicated that pyrrolidine derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 and K-562. This activity is often attributed to their ability to interfere with cellular signaling pathways involved in cancer progression .

In Silico Studies

Molecular docking studies have been employed to predict the binding affinity of 1-Pyrrolidinecarboxylic acid derivatives with various biological targets. These studies suggest that the compound may act as an inhibitor for specific protein kinases involved in cancer and other diseases .

Case Studies

Scientific Research Applications

Intermediate in Antibiotic Synthesis

This compound is recognized as an important intermediate in the synthesis of doripenem, a broad-spectrum carbapenem antibiotic. Doripenem is used to treat serious bacterial infections and is particularly effective against multidrug-resistant strains. The synthesis pathway typically involves the conversion of this pyrrolidine derivative to achieve the desired antibiotic structure .

Synthesis and Production

The production of 1-Pyrrolidinecarboxylic acid, 4-(acetylthio)-2-(hydroxymethyl)- involves various synthetic routes that utilize readily available starting materials. The process often includes:

- Acetylation : Introducing the acetylthio group to the pyrrolidine backbone.

- Hydroxymethylation : Modifying the compound to enhance solubility and biological activity.

These synthetic methods are crucial for large-scale production in pharmaceutical contexts .

Case Study 1: Synthesis of Doripenem

A detailed study highlighted the efficiency of using 1-Pyrrolidinecarboxylic acid derivatives as intermediates in the synthesis of doripenem. The research documented a multi-step synthesis that involved this compound, showcasing its utility in producing complex antibiotic structures with high yield and purity .

Case Study 2: Structure-Activity Relationship Studies

Another investigation focused on the structure-activity relationships (SAR) of pyrrolidine derivatives. This study explored modifications to the core structure of 1-Pyrrolidinecarboxylic acid to enhance biological activity against specific pathogens. The findings suggested that subtle changes in functional groups could significantly affect the efficacy of these compounds as therapeutic agents .

Comparison with Similar Compounds

4-Hydroxy vs. 4-Acetylthio

- Compound: (2S,4S)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Substituent: 4-hydroxy (-OH) Molecular Formula: C₁₁H₂₁NO₄ Molecular Weight: 231.28 g/mol Key Properties: High polarity due to -OH, enabling hydrogen bonding and solubility in polar solvents (e.g., water, methanol). Used as a chiral intermediate in drug synthesis.

- Target Compound: 4-(Acetylthio) derivative Molecular Formula: C₁₂H₂₁NO₄S (hypothetical) Molecular Weight: ~275.36 g/mol Key Properties: Increased lipophilicity (logP ~1.2 vs. ~0.5 for hydroxy analog). The thioester (-SAc) enhances reactivity in nucleophilic acyl substitutions or disulfide bond formation.

Phosphino and Aryl Substituents

- Compound: 4-(Dicyclohexylphosphino)-2-[(diphenylphosphino)methyl] derivative Substituents: Bulky phosphino groups Molecular Formula: C₃₄H₄₉NO₂P₂ Molecular Weight: 565.71 g/mol Key Properties: Used in catalysis (e.g., cross-coupling reactions) due to electron-rich phosphine ligands. Steric hindrance reduces solubility but enhances metal coordination.

Substituent Variations at Position 2

Hydroxymethyl vs. Borono or Methyl

- Compound: 2-(Hydroxymethyl)-4-methyl derivative Substituents: 2-hydroxymethyl (-CH₂OH), 4-methyl (-CH₃) Molecular Formula: C₁₄H₁₉NO₃ Molecular Weight: 249.31 g/mol Key Properties: Moderate lipophilicity (logP ~0.8). The methyl group at position 4 reduces steric strain compared to bulkier substituents.

- Compound: 2-Borono derivative Substituent: 2-borono (-B(OH)₂) Molecular Formula: C₉H₁₈BNO₄ Molecular Weight: 215.06 g/mol Key Properties: Boronic acid functionality enables Suzuki-Miyaura coupling, useful in bioconjugation.

Stereochemical Comparisons

- (2S,4S) vs. (2R,4R) Configurations

- Stereochemistry : (2R,4R)

- Molecular Weight : 331.52 g/mol

- Impact : Enantiomeric differences alter binding affinity in chiral environments (e.g., enzyme active sites). The silyl ether in enhances stability under acidic conditions.

Research Findings and Implications

- Reactivity : The acetylthio group in the target compound enables selective thiol-disulfide exchange, critical in drug delivery systems.

- Stability : Thioesters are prone to hydrolysis under basic conditions, unlike the hydroxy analog (), which is stable in neutral pH.

- Biological Activity: Phosphino derivatives () show efficacy in metal-catalyzed reactions but lack the biocompatibility of hydroxymethyl/acetylthio groups.

Preparation Methods

Pyrrolidine Ring Formation via Cyanide-Mediated Cyclization

The pyrrolidine scaffold is constructed through cyclization reactions involving α,β-unsaturated carbonyl compounds and cyanide salts. Patent US2295600A demonstrates that mesityl oxide (4-methylpent-3-en-2-one) reacts with sodium cyanide in aqueous media to yield pyrrolidone carboxylic acids . For example, refluxing mesityl oxide with sodium cyanide (15–20 mol%) in water at 90–100°C for 7–10 hours generates 5-methyl-2-pyrrolidone-5-carboxylic acid . This reaction proceeds via Michael addition of cyanide to the α,β-unsaturated ketone, followed by cyclization and hydrolysis (Figure 1).

Critical Parameters :

-

pH Control : Buffering agents (e.g., sodium bicarbonate) prevent resinification of intermediates .

-

Solvent : Aqueous media facilitates hydrolysis and minimizes byproducts .

-

Temperature : Prolonged reflux (≥80°C) ensures complete cyclization .

Adapting this method for the target compound requires substituting mesityl oxide with a functionalized α,β-unsaturated ketone containing a hydroxymethyl group. For instance, 2-hydroxymethyl-3-buten-2-one could serve as a precursor, enabling direct incorporation of the hydroxymethyl moiety at C2 during cyclization.

Stereoselective Introduction of the Hydroxymethyl Group

The (2S)-hydroxymethyl configuration is achieved via asymmetric synthesis or resolution. Patent US6031121A discloses a resolution method using optically active 2-hydroxymethyl-3-phenylpropionic acid . By condensing this chiral building block with glycine benzyl ester, followed by mesylation and thioacetate substitution, the (S)-configuration at C2 is preserved .

Key Steps :

-

Condensation : Optically active 2-hydroxymethyl-3-phenylpropionic acid reacts with glycine tert-butyl ester under peptide coupling conditions (e.g., DCC/HOBt) .

-

Mesylation : The hydroxymethyl group is activated using methanesulfonyl chloride (MsCl) in dichloromethane, yielding a mesylate intermediate .

-

Stereochemical Integrity : Chiral centers are maintained by avoiding racemization-prone conditions (e.g., strong bases) .

Installation of the 4-(Acetylthio) Group

The C4 acetylthio substituent is introduced via nucleophilic substitution of a leaving group (e.g., bromide or mesylate) with potassium thioacetate. As detailed in US6031121A, treatment of N-(2-bromomethyl-1-oxo-3-phenylpropyl)-glycine benzyl ester with potassium thioacetate in methyl isobutyl ether at 50°C for 3.5 hours affords the acetylthio derivative in 50% yield after crystallization .

Optimization Considerations :

-

Solvent Choice : Polar aprotic solvents (e.g., acetone, DMF) enhance nucleophilicity but may compromise stereochemistry .

-

Equivalents : A 1.2:1 molar ratio of thioacetate to bromide minimizes disulfide byproducts .

-

Temperature : Moderate heating (40–60°C) balances reaction rate and side reactions .

tert-Butyl Ester Protection and Deprotection

The tert-butyl ester is introduced early in the synthesis to protect the carboxylic acid functionality. Patent US6031121A employs tert-butanol under acidic conditions (e.g., H2SO4) for esterification . For example, reacting 4-(acetylthio)-2-(hydroxymethyl)pyrrolidine-1-carboxylic acid with excess tert-butanol in toluene at reflux yields the ester in >85% purity .

Deprotection Strategy :

-

Acidic Conditions : Trifluoroacetic acid (TFA) in dichloromethane selectively cleaves the tert-butyl ester without affecting the acetylthio group .

-

Neutralization : Post-deprotection, the free acid is isolated via extraction (e.g., ethyl acetate/water) .

Stereochemical Control at C4

The (4S)-configuration is established during the thioacetate substitution step. US6031121A demonstrates that using enantiomerically pure bromomethyl intermediates ensures retention of configuration . For instance, (S)-2-bromomethyl-1-oxo-3-phenylpropyl derivatives react with potassium thioacetate to yield exclusively (4S)-acetylthio products .

Mechanistic Insight :

The reaction proceeds via an SN2 mechanism, where the thioacetate anion attacks the bromomethyl carbon from the side opposite the leaving group, preserving stereochemistry .

Purification and Characterization

Final purification involves crystallization from methyl tert-butyl ether (MTBE) or chromatography on silica gel . Key analytical data include:

| Property | Value |

|---|---|

| Melting Point | 95°C |

| 1H NMR (CDCl3) | δ 2.80–3.02 (m, 3H), 3.41 (dd, 1H) |

| Optical Rotation | [α]D = -33.8° (c = 1.00, MeOH) |

| MS (ESI) | m/z 390 [M+H]+ |

Q & A

Q. What are the optimal synthetic routes for achieving the (2S,4S) stereochemistry in this compound?

The synthesis of stereochemically pure pyrrolidine derivatives often employs chiral auxiliaries or enantioselective catalysis. For example, Boc (tert-butoxycarbonyl) protection is widely used to stabilize intermediates and control stereochemistry during coupling reactions . A validated method involves activating Boc-protected carboxylic acids with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane, followed by amine coupling and subsequent deprotection with trifluoroacetic acid (TFA) . Post-synthesis, chiral HPLC or polarimetry can confirm enantiomeric purity .

Q. How can researchers ensure stability and prevent degradation during storage?

Stability is influenced by functional groups like the acetylthio moiety, which may hydrolyze under humid or acidic conditions. Storage recommendations include:

- Keeping the compound desiccated at -20°C in amber vials to limit light/oxygen exposure.

- Regular stability testing via HPLC or LC-MS to monitor degradation (e.g., thioester hydrolysis or tert-butyl ester cleavage) .

- Avoiding long-term storage beyond six months, as degradation products can accumulate .

Q. What purification strategies are effective for isolating high-purity (>98%) samples?

Purification typically combines liquid-liquid extraction (e.g., washing with NaHCO₃ and brine) and silica gel chromatography using gradients of hexane/ethyl acetate . For challenging separations, preparative HPLC with chiral stationary phases ensures enantiomeric purity . Purity validation requires ¹H NMR (e.g., integration of acetylthio protons) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .

Advanced Research Questions

Q. How can computational modeling improve reaction design for analogous pyrrolidine derivatives?

Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, guiding solvent selection and catalyst design. For instance, ICReDD’s reaction path search methods integrate computational predictions with experimental validation, reducing trial-and-error in optimizing coupling reactions or stereochemical outcomes . This approach is critical for designing novel derivatives with modified acetylthio or hydroxymethyl groups.

Q. What experimental strategies resolve contradictions in synthetic yields for similar compounds?

Discrepancies in yields (e.g., 58.8% vs. 76.1% in analogous syntheses ) often arise from variations in reaction kinetics or impurity profiles. To address this:

- Conduct kinetic studies (e.g., in situ IR spectroscopy) to identify rate-limiting steps.

- Use Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and stoichiometry .

- Compare intermediate stability via TLC or NMR to detect side reactions (e.g., epimerization at C2 or C4) .

Q. How can accelerated stability studies characterize degradation pathways?

Accelerated testing under stress conditions (e.g., 40°C/75% RH) identifies degradation products. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.